molecular formula C21H22N4O4 B4524378 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4524378
M. Wt: 394.4 g/mol
InChI Key: NJJLZCQXNKXBNC-UHFFFAOYSA-N
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Description

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furyl Group: The furyl group is introduced through a substitution reaction, often using a furyl halide and a base.

    Attachment of the Piperazino Group: The piperazino group is attached via a nucleophilic substitution reaction, using a piperazine derivative and suitable reaction conditions.

    Final Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(furan-2-yl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-19-6-3-2-5-17(19)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-16(22-25)18-7-4-14-29-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLZCQXNKXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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